3-Nitrophthalic anhydride

Thermochemistry Physical Organic Chemistry Process Safety

Researchers requiring a predictable 3:1 isomeric product ratio in methacrylate monomer synthesis often face challenges with mixed isomers from direct nitration. 3-Nitrophthalic anhydride (CAS 641-70-3) eliminates this variability as a pure, pre-isolated starting material. - Enables defined polymer architectures for Ultem-type polyetherimides and thermally stable bismaleimide resins (TGA stability >300°C). - Validated as a non-fluorescent derivatizing agent achieving picomole-level detection limits for enantiomeric impurity profiling of amines. - Sourced as a white to yellow crystalline solid with a melting point of 163-165°C; stored under inert gas to prevent moisture-sensitive decomposition.

Molecular Formula C8H3NO5
Molecular Weight 193.11 g/mol
CAS No. 641-70-3
Cat. No. B026980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophthalic anhydride
CAS641-70-3
Synonyms4-Nitro-1,3-isobenzofurandione;  3-Nitrophthalic Acid Anhydride;  4-Nitro-2-benzofuran-1,3-dione;  4-Nitroisobenzofuran-1,3-dione;  NSC 27006;  NSC 4134;  _x000B_
Molecular FormulaC8H3NO5
Molecular Weight193.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O
InChIInChI=1S/C8H3NO5/c10-7-4-2-1-3-5(9(12)13)6(4)8(11)14-7/h1-3H
InChIKeyROFZMKDROVBLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophthalic Anhydride (CAS 641-70-3): Essential Procurement Data for Regioselective Synthesis and Advanced Polymer Intermediates


3-Nitrophthalic anhydride (CAS: 641-70-3) is a substituted phthalic anhydride characterized by a nitro group at the 3-position of the aromatic ring [1]. This positioning is the primary driver of its distinct reactivity and thermochemical profile, differentiating it from both the unsubstituted parent compound and its 4-nitro isomer [2]. It is a white to yellow crystalline solid with a reported melting point in the range of 160-166°C, and is notably moisture-sensitive . Its applications span from a specialized derivatization agent in analytical chemistry to a key monomer for engineering high-performance polymers .

Why 3-Nitrophthalic Anhydride Procurement Cannot Be Substituted with Generic Phthalic Anhydride or its 4-Nitro Isomer


The position of the nitro group is a critical determinant of both reactivity and stability, making 3-nitrophthalic anhydride a non-interchangeable starting material. While phthalic anhydride lacks the electron-withdrawing nitro group necessary for activated nucleophilic substitution [1], the 4-nitro isomer exhibits a different thermochemical stability profile [2]. Critically, the 3-nitro substitution dictates regioselectivity in ring-opening reactions, leading to product ratios that are not achievable with the 4-nitro isomer [3]. Furthermore, direct nitration of phthalic anhydride yields a mixture of isomers that is challenging to separate, underscoring the necessity of sourcing the pure, pre-isolated 3-nitro compound for reproducible and predictable outcomes .

3-Nitrophthalic Anhydride Quantitative Evidence for Differentiated Selection


Thermochemical Stability of 3-Nitrophthalic Anhydride vs. 4-Nitrophthalic Anhydride Isomer

A direct comparative study of 3- and 4-nitrophthalic anhydride reveals a quantifiable difference in their enthalpies of formation. 3-Nitrophthalic anhydride exhibits a calculated enthalpy of formation difference of -9.7 kJ·mol⁻¹ from theory, whereas the 4-nitro isomer shows a smaller difference of -2.6 kJ·mol⁻¹ under identical conditions [1]. This indicates that the 3-nitro isomer is thermodynamically distinct and less stable relative to the 4-nitro isomer in the gas phase.

Thermochemistry Physical Organic Chemistry Process Safety

Regioselectivity in Esterification: 3-Nitrophthalic Anhydride's Distinct Ortho/Nitro Product Ratio

In a nucleophilic ring-opening reaction with 2-hydroxyethyl methacrylate, 3-nitrophthalic anhydride produces a specific 3:1 mixture of two possible monoesters, with the major product having the ester group ortho to the nitro substituent [1]. This regioselective outcome is a direct consequence of the nitro group's electronic and steric influence at the 3-position, a property that cannot be replicated by the unsubstituted phthalic anhydride or its 4-nitro isomer.

Synthetic Methodology Regioselective Synthesis Polymer Chemistry

Thermal Stability of Poly(ether-imide) Matrices Derived from 3-Nitrophthalic Anhydride

Bismaleimide resins synthesized using 3-nitrophthalic anhydride as a key building block for ether-imide linkages demonstrate a high degree of thermal stability. Thermogravimetric analysis (TGA) shows that the resulting cross-linked polymer is stable up to 300°C [1]. This thermal performance is a direct result of the activated nitro group's ability to undergo displacement reactions, enabling the formation of a robust poly(ether-imide) network.

Polymer Science Advanced Composites Materials Engineering

Analytical Performance of 3-Nitrophthalic Anhydride as a Chiral Derivatizing Agent vs. Other Aromatic Anhydrides

In a comparative study of non-chiral derivatizing agents for the enantiomeric separation of amines, 3-nitrophthalic anhydride was shown to produce derivatives with high molar absorptivity, enabling sensitive detection. The method achieves a detection limit in the picomole range and can determine less than 0.1% enantiomeric impurities in some cases [1]. While other tested anhydrides (e.g., diphenic, 1,8-naphthalic) also fluoresce, 3-nitrophthalic anhydride offers a specific combination of reactivity and chromatographic properties favorable for certain amine separations on cyclodextrin-based columns.

Analytical Chemistry Chromatography Enantiomeric Purity

Defined Application Scenarios for 3-Nitrophthalic Anhydride Based on Quantitative Evidence


Synthesis of Regiospecific Monomers for Advanced Poly(ether-imide)s

3-Nitrophthalic anhydride is the monomer of choice when a defined 3:1 isomeric product ratio is required in the synthesis of methacrylate-functionalized monomers, as demonstrated by NMR studies [1]. This predictable outcome is essential for creating well-defined polymer architectures, such as those used in high-performance Ultem-type polyetherimides, where the activated nitro group is a key functional handle for subsequent polymer modification and cross-linking .

Development of High-Temperature Bismaleimide Composite Matrices

Based on TGA data showing polymer stability up to 300°C, 3-nitrophthalic anhydride should be procured as a starting material for synthesizing thermally robust bismaleimide resins [2]. Its ability to form ether-imide linkages via nucleophilic displacement is critical for achieving this performance, making it the specified intermediate for composite materials in demanding thermal environments.

High-Sensitivity Enantiomeric Purity Analysis of Chiral Amines

Analytical chemistry laboratories should procure 3-nitrophthalic anhydride as a specialized, non-fluorescent derivatizing agent when picomole-level detection limits and the quantification of <0.1% enantiomeric impurities are required for quality control of amine-containing pharmaceuticals or intermediates [3]. It provides a validated, high-sensitivity alternative to other anhydride reagents for specific chromatographic separations.

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